Product packaging for 1,4-Bipiperidine-4-carboxamide(Cat. No.:)

1,4-Bipiperidine-4-carboxamide

Cat. No.: B1646131
M. Wt: 211.3 g/mol
InChI Key: FGXRMJQHFMLWDT-UHFFFAOYSA-N
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Description

Significance of Bipiperidine Carboxamide Scaffolds in Medicinal Chemistry

The bipiperidine carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility stems from the physicochemical properties conferred by the two piperidine (B6355638) rings and the carboxamide group. ontosight.ai The piperidine moieties can influence the compound's solubility, lipophilicity, and ability to cross biological membranes, while the carboxamide group can participate in hydrogen bonding, a crucial interaction for binding to proteins and other biological macromolecules. cymitquimica.com

The significance of this scaffold is underscored by its presence in a wide range of biologically active molecules. Research has shown that derivatives of bipiperidine carboxamides can act as ligands for various neurotransmitter receptors, suggesting potential applications in neurology and psychiatry. ontosight.aiontosight.ai Furthermore, these scaffolds have been investigated for their potential as anticancer agents, antimicrobial compounds, and inhibitors of various enzymes. ontosight.ai For instance, certain derivatives have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), a clinically validated target in cancer therapy. nih.govresearchgate.nettandfonline.com

The structural features of the bipiperidine carboxamide core allow for systematic modifications to explore structure-activity relationships (SAR). By altering substituents on the piperidine rings or the carboxamide group, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. evitachem.com This adaptability makes the scaffold an attractive starting point for the development of new drugs targeting a variety of diseases.

Historical Context and Evolution of Research on 1,4-Bipiperidine-4-carboxamide Derivatives

The exploration of this compound and its derivatives has evolved over time, driven by advancements in synthetic chemistry and a deeper understanding of biological targets. Early research likely focused on the fundamental synthesis and characterization of the core structure. As medicinal chemistry progressed, so did the interest in using this scaffold as a building block for more complex molecules with potential therapeutic value.

A key development in the evolution of research on these derivatives has been the application of modern drug design strategies. For example, based on pharmacophore models of specific biological targets, such as the CCR5 receptor for HIV-1 entry, novel piperidine-4-carboxamide derivatives have been designed and synthesized. nih.gov This rational design approach has led to the identification of potent inhibitors with promising antiviral activity. nih.gov

Furthermore, the development of new synthetic methodologies, such as the Castagnoli-Cushman reaction, has facilitated the creation of diverse libraries of this compound derivatives with various substitutions. nih.govresearchgate.nettandfonline.com These advancements have enabled a more thorough exploration of the chemical space around the core scaffold, leading to the discovery of compounds with improved potency and "drug-like" properties. nih.gov The ongoing research continues to uncover new biological activities and potential therapeutic applications for this versatile class of compounds. ontosight.aiontosight.ai

Detailed Research Findings

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes key research findings for several derivatives, highlighting their target, activity, and the context of the research.

Derivative NameResearch FocusKey Findings
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP InhibitionIdentified as a lead compound with advantages over the approved PARP inhibitor Olaparib in terms of molecular weight, hydrophilicity, and metabolic stability. nih.gov
16g and 16i (novel piperidine-4-carboxamide derivatives)CCR5 Inhibition (Anti-HIV)Showed potent inhibitory activity against CCR5, comparable to the positive control maraviroc, and displayed antiviral activity in an HIV-1 single-cycle assay. nih.gov
1'-Propionyl-1,4'-bipiperidine-4'-carboxamideNeurological/Psychiatric DisordersInvestigated for its potential to act as a ligand for neurotransmitter receptors, suggesting possible therapeutic applications in neurology. ontosight.ai
N-(4-(trifluoromethoxy)phenyl)-1,4''-bipiperidine-1''-carboxamide (CHEMBL592257)General Drug DiscoveryThe bipiperidine scaffold has been explored for its ability to interact with neurotransmitter systems and other biological targets. ontosight.ai
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide (CHEMBL1715004)Neurological DisordersCompounds with similar structures have been investigated for their potential in targeting biological pathways involved in neurological diseases. ontosight.ai
1-(Chloroacetyl)-1,4-bipiperidine-4-carboxamideSynthetic IntermediateUtilized as a building block in the synthesis of more complex molecules for research purposes. amerigoscientific.com
6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamideAntimalarial ActivityA derivative of a bipyridine-carboxamide scaffold, this compound was identified as a potent inhibitor of Plasmodium falciparum PI(4)K, showing efficacy against both blood and liver stages of malaria. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O B1646131 1,4-Bipiperidine-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.3 g/mol

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C11H21N3O/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10/h9-10,13H,1-8H2,(H2,12,15)

InChI Key

FGXRMJQHFMLWDT-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCC(CC2)C(=O)N

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,4 Bipiperidine 4 Carboxamide

General Synthetic Routes to 1,4-Bipiperidine-4-carboxamide and its Analogues

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies, including modern multi-component reactions and stereoselective approaches that allow for the precise control of the three-dimensional arrangement of atoms.

Multi-component Reactions in Bipiperidine Carboxamide Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like bipiperidine carboxamides in a single step from three or more starting materials. A notable example is the three-component Castagnoli-Cushman reaction, which has been employed to synthesize derivatives of 1,4'-bipiperidine. This reaction typically involves the condensation of a homophthalic anhydride (B1165640), a carbonyl compound, and an amine. For instance, the reaction of a homophthalic anhydride with an aldehyde and a substituted piperidine (B6355638) can yield complex isoquinoline-4-carboxamides incorporating the bipiperidine moiety. researchgate.net

While a direct multi-component synthesis of the parent this compound is not extensively documented, the principles of MCRs are broadly applicable to the synthesis of highly functionalized piperidine scaffolds. These reactions often proceed through a cascade of events, such as Knoenagel condensation, Michael addition, and Mannich reaction, to rapidly build molecular complexity.

Table 1: Examples of Multi-component Reactions for the Synthesis of Piperidine Derivatives

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic AldehydeAmineAcetoacetic EsterZrOCl₂·8H₂O, refluxHighly functionalized piperidine
Homophthalic AnhydrideAldehydeSubstituted PiperidineHeat1,4'-Bipiperidine-1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative researchgate.net

Stereoselective Synthetic Approaches for Bipiperidine Carboxamide Derivatives

The stereochemistry of the bipiperidine core can be crucial for its biological activity. Stereoselective synthetic methods aim to control the formation of specific stereoisomers. While specific stereoselective routes to this compound are not detailed in readily available literature, general strategies for the stereoselective synthesis of substituted piperidines can be inferred. These often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

For example, the synthesis of chiral polysubstituted oxazepanes has been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification, a strategy that could potentially be adapted to related nitrogen-containing heterocycles. nih.gov Mechanistic studies, including computational analysis, have been used to understand the role of chiral intermediates in controlling the stereoselectivity of such cyclizations. nih.gov The development of concise and highly diastereoselective syntheses for cis- and trans-2-substituted 3-piperidinols highlights the progress in achieving stereocontrol in piperidine ring synthesis. aalto.fi

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is assembled, its functional groups can be further modified to explore structure-activity relationships and develop new analogues.

N-Alkylation and Formation of Amide/Ester Derivatives of the Bipiperidine-4-carboxamide Core

The secondary amine in the piperidine ring of this compound is a key site for functionalization. N-alkylation can be achieved by reacting the bipiperidine with an appropriate alkyl halide in the presence of a base. This reaction introduces a variety of substituents at the nitrogen atom, allowing for the modulation of the compound's physicochemical properties. For instance, the N-alkylation of 1,4-dihydropyridine (B1200194) derivatives has been successfully carried out using sodium hydride and an alkyl halide. researchgate.net A similar strategy can be applied to the 1,4-bipiperidine scaffold.

The carboxamide group also offers opportunities for derivatization. While direct transformation of the primary amide can be challenging, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and esters through standard coupling procedures.

Table 2: General Conditions for N-Alkylation of Piperidine Scaffolds

SubstrateAlkylating AgentBaseSolventGeneral Outcome
Piperidine DerivativeAlkyl HalideK₂CO₃, NaH, or other non-nucleophilic basesAcetonitrile, DMF, THFN-alkylated piperidine
1,4-DihydropyridineAlkyl HalideSodium HydrideNot specified1-Alkyl-1,4-dihydropyridine researchgate.net

Palladium-Catalyzed Reactions for Introduction of Complex Substituents onto Bipiperidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of complex aryl, heteroaryl, and other substituents onto the bipiperidine scaffold. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings can be employed to functionalize the piperidine rings, provided a suitable handle (e.g., a halide or triflate) is present on the scaffold.

While specific examples of palladium-catalyzed reactions on the this compound core are not widely reported, the extensive literature on palladium catalysis in the synthesis of pharmaceuticals suggests its applicability. researchgate.net These reactions are known for their functional group tolerance and are instrumental in late-stage functionalization strategies in drug discovery. The development of versatile palladium pre-catalysts and ligands continues to expand the scope and efficiency of these transformations. researchgate.netrsc.org

Utility of this compound as a Synthetic Intermediate

The this compound structure serves as a versatile scaffold and a valuable intermediate in medicinal chemistry. Its inherent drug-like properties, including a three-dimensional structure and the presence of hydrogen bond donors and acceptors, make it an attractive starting point for the design of new bioactive molecules. cymitquimica.com

The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov This highlights the potential of this structural motif to interact with biological targets. Furthermore, derivatives of 1,4'-bipiperidine have been synthesized and evaluated as antagonists for various receptors, demonstrating the utility of this core in developing new therapeutic agents. nih.gov The ability to readily derivatize both the piperidine nitrogen and potentially the carboxamide group allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Role in Pharmaceutical Manufacturing Processes for Advanced Therapeutics

The 1,4-bipiperidine core is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into the structures of advanced therapeutics due to its ability to confer favorable pharmacokinetic properties and precise spatial orientation of pharmacophoric groups. A prominent example of a therapeutic agent whose manufacturing process involves a complex bipiperidine-4-carboxamide core is Casopitant , a potent and selective neurokinin-1 (NK1) receptor antagonist that was investigated for the treatment of chemotherapy-induced nausea and vomiting and major depressive disorder. researchgate.netjocpr.com

The synthesis of Casopitant showcases the utility of a 1,4'-bipiperidine-4-carboxamide-like core in the manufacturing of advanced therapeutics. The core structure of Casopitant is a highly substituted 4,4'-bipiperidine-1-carboxamide. While the exact commercial synthesis may vary, the general approach involves the elaboration of a bipiperidine system, where a precursor like this compound could be a key starting point or a closely related intermediate.

The manufacturing process for such complex molecules typically involves a multi-step sequence. Starting from a bipiperidine core, key transformations would include:

N-acylation of one of the piperidine nitrogens to introduce the desired substituent.

N-alkylation or N-arylation of the other piperidine nitrogen.

Modification of the carboxamide group , such as N-alkylation, to introduce further diversity and modulate biological activity.

The following table outlines the key structural components of Casopitant, highlighting the central role of the bipiperidine-carboxamide scaffold.

ComponentStructureRole in Therapeutic Agent
1,4'-Bipiperidine Core A fused two-ring systemProvides a rigid scaffold for the precise positioning of substituents.
Carboxamide Group -C(=O)N-A key interaction point with the biological target and a site for chemical modification.
Substituents on Piperidine Nitrogens Acetyl and other complex groupsModulate potency, selectivity, and pharmacokinetic properties.
Substituents on Carboxamide Nitrogen A chiral aromatic groupCrucial for high-affinity binding to the NK1 receptor.

This interactive table details the key structural components of Casopitant.

The development of potent therapeutics like Casopitant underscores the importance of this compound as a foundational element in the efficient and scalable manufacturing of next-generation medicines.

Precursors for Complex Bipiperidine Derivatives

This compound serves as a versatile precursor for a wide array of complex bipiperidine derivatives with significant therapeutic potential. The reactivity of its functional groups allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties.

The synthesis of various classes of receptor antagonists highlights the utility of the 1,4-bipiperidine scaffold. For instance, derivatives of 1,4'-bipiperidine have been explored as potent CCR3 antagonists and histamine (B1213489) H3 receptor antagonists . nih.govnih.gov The development of these compounds relies on the chemical tractability of the bipiperidine core, allowing for the introduction of diverse substituents to fine-tune their pharmacological profiles.

A key synthetic transformation involves the selective functionalization of the two distinct nitrogen atoms within the 1,4-bipiperidine structure. This can be achieved through careful selection of protecting groups and reaction conditions. For example, one nitrogen can be protected while the other is acylated or alkylated, followed by deprotection and subsequent functionalization of the second nitrogen.

The carboxamide moiety also offers a handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of new amides. Alternatively, the primary amide can be N-alkylated to introduce additional substituents.

The following table presents a summary of research findings on complex bipiperidine derivatives, showcasing the versatility of the this compound scaffold.

Therapeutic TargetDerivative ClassKey Synthetic TransformationsReference
Neurokinin-1 (NK1) ReceptorHighly substituted 4,4'-bipiperidine-1-carboxamides (e.g., Casopitant)N-acylation, N-alkylation of piperidine nitrogens; N-alkylation of the carboxamide. researchgate.netjocpr.com
CCR3 ReceptorSubstituted bipiperidine amidesAcylation of the piperidine nitrogen with various carboxylic acids. nih.gov
Histamine H3 Receptor2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesNucleophilic substitution of a halogenated thiazolopyridine with the bipiperidine nitrogen. nih.gov

This interactive table summarizes research findings on complex bipiperidine derivatives synthesized from a 1,4-bipiperidine scaffold.

The ability to readily generate a diverse range of complex derivatives from a common precursor like this compound is a significant advantage in modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic candidates.

Medicinal Chemistry and Drug Discovery Applications of 1,4 Bipiperidine 4 Carboxamide Derivatives

Bipiperidine Carboxamides as Pharmacological Agents

Derivatives of the bipiperidine carboxamide core have been successfully developed as potent pharmacological agents targeting different biological systems. A notable area of research has been in the development of antiviral agents. For instance, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov CCR5 is a critical co-receptor for HIV-1 entry into host cells, making its inhibition a key strategy in anti-HIV therapy.

Another significant application is in the modulation of the central nervous system. Researchers have synthesized and evaluated 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives as a new class of non-imidazole histamine (B1213489) H(3) receptor antagonists. nih.gov The H3 receptor is primarily expressed in the central nervous system and modulating its activity is a therapeutic strategy for various neurological and psychiatric disorders. The structure-activity relationship (SAR) studies of these compounds focused on enhancing potency and minimizing off-target effects, such as activity at the hERG channel. nih.gov

Lead Compound Identification through High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. chemdiv.comhilarispublisher.com This automated process is crucial for the initial phase of drug development and is often followed by a series of more focused assays to validate and refine the initial findings. chemdiv.com

Through such a screening campaign, a piperidine (B6355638) carboxamide compound was identified as a novel and potent inhibitor of anaplastic lymphoma kinase (ALK). nih.gov ALK is a receptor tyrosine kinase, and mutations or rearrangements in the ALK gene are implicated in several cancers, making it a validated therapeutic target. The initial hit, discovered via HTS, demonstrated an IC₅₀ of 0.174 μM in an enzyme assay and showed selectivity over the related insulin-like growth factor-1 receptor (IGF1R). nih.gov This discovery provided a critical starting point for a lead optimization program.

Rational Drug Design Approaches for Bipiperidine Carboxamide Therapeutics

Rational drug design is a strategic approach that leverages knowledge of a biological target's structure and mechanism to create small molecules that can modulate its function. slideshare.netbioexcel.eu This method contrasts with traditional trial-and-error screening by aiming to design molecules with high affinity and specificity from the outset, thereby reducing costs and development time. bioexcel.eu

This approach has been effectively applied to bipiperidine carboxamide derivatives. For example, based on a putative 'Y shape' pharmacophore model for CCR5 inhibitors, a series of piperidine-4-carboxamide derivatives were rationally designed and synthesized. nih.gov This strategy involved a group-reverse approach to optimize the molecule's interaction with the receptor.

Similarly, a rational drug design strategy was employed to generate new inhibitors of human carbonic anhydrase (hCA). nih.gov Starting with a benzenesulfonamide (B165840) group known to target the enzyme, a piperidine-4-carboxamide scaffold was used to introduce "tail" modifications. nih.gov The design aimed to enhance interactions with both hydrophilic and hydrophobic regions of the enzyme's active site to improve potency and selectivity, particularly for cancer-related isoforms. nih.gov The optimization of these molecules often involves extensive structure-activity relationship (SAR) studies, as seen in the development of ALK inhibitors, where both sides of the parent molecule were rapidly optimized in parallel to improve potency and selectivity. nih.gov

Development of Bipiperidine Carboxamide-Based Enzyme Inhibitors

The 1,4-bipiperidine-4-carboxamide scaffold has proven to be a fruitful foundation for creating potent and selective enzyme inhibitors. A prime example is the development of inhibitors for human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII, which are involved in regulating pH in the tumor microenvironment. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and found to inhibit these cancer-related isoforms at low nanomolar and even sub-nanomolar concentrations. nih.gov Molecular docking and dynamics studies confirmed that the high activity and selectivity of these compounds stem from favorable interactions with specific residues within the active sites of hCA IX and hCA XII. nih.gov

Another significant success in this area is the discovery of piperidine carboxamides as inhibitors of anaplastic lymphoma kinase (ALK). nih.gov Following a high-throughput screening hit, medicinal chemistry efforts led to the development of molecules with improved potency. X-ray crystallography revealed that the initial compound bound to the ALK kinase domain in an unusual conformation, which allowed access to an extended hydrophobic pocket, guiding further structure-based design efforts. nih.gov

Inhibition Activity of Bipiperidine Carboxamide Derivatives Against Select Enzymes
Compound SeriesTarget EnzymeKey FindingsReference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase (hCA IX, hCA XII)Compounds 6 , 16 , and 20 inhibited hCA IX at sub-nanomolar concentrations (Kᵢ = 0.9, 0.8, and 0.9 nM, respectively). Compound 11 showed high selectivity for tumor-associated isoforms. nih.gov
Piperidine carboxamide 1 Anaplastic Lymphoma Kinase (ALK)Identified as a novel inhibitor with an IC₅₀ of 0.174 μM and selectivity over IGF1R. nih.gov

Bipiperidine Carboxamides in Receptor Modulation

In addition to inhibiting enzymes, derivatives of the this compound structure are effective modulators of various cell surface receptors. These compounds have been particularly successful as receptor antagonists.

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were developed as potent and selective non-imidazole antagonists for the histamine H(3) receptor. nih.gov The research focused on introducing chemical diversity at the 6-position of the pyridine (B92270) ring to enhance in vitro potency and improve the safety profile by reducing hERG activity. nih.gov

Furthermore, rationally designed piperidine-4-carboxamide derivatives have shown significant promise as CCR5 inhibitors. nih.gov In a calcium mobilization assay, compounds 16g and 16i demonstrated inhibitory activity equivalent to the approved drug maraviroc. These compounds also displayed antiviral activity against HIV-1 in a single-cycle assay, confirming their potential as therapeutic agents. nih.gov

Activity of Bipiperidine Carboxamide Derivatives in Receptor Modulation
Compound SeriesTarget ReceptorActivity TypeKey FindingsReference
2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesHistamine H(3) ReceptorAntagonistA new lead series of non-imidazole antagonists with efforts to enhance potency and reduce hERG activity. nih.gov
Piperidine-4-carboxamidesCCR5Inhibitor/AntagonistCompound 16g (IC₅₀ = 25.73 nM) and 16i (IC₅₀ = 25.53 nM) showed activity equivalent to maraviroc. Also showed anti-HIV-1 activity. nih.gov

Biological Activity and Pre Clinical Pharmacological Profiles of 1,4 Bipiperidine 4 Carboxamide Analogues

Central Nervous System (CNS) Pharmacological Activity

The structural framework of bipiperidine carboxamides is conducive to interaction with various CNS targets, leading to a diverse range of pharmacological effects, including antipsychotic, neuroprotective, and analgesic properties.

The piperidine (B6355638) nucleus is a common feature in many antipsychotic agents. nih.gov The therapeutic effect of these compounds is often linked to their ability to modulate dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia. nih.govnih.gov

Many bipiperidine and piperidine derivatives exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.gov The ratio of affinity for these two receptors is a critical determinant of a drug's classification as a "typical" or "atypical" antipsychotic. An atypical profile, which is generally associated with a lower risk of extrapyramidal side effects, is characterized by a higher affinity for the 5-HT2A receptor relative to the D2 receptor. nih.gov

A notable example is the piperidine-4-carboxamide derivative D2AAK4, which functions as a low-affinity D2 receptor antagonist while possessing a 3.67-fold higher affinity for the 5-HT2A receptor. nih.gov This profile is considered relevant for achieving clinical efficacy and safety in antipsychotic treatment. nih.gov Furthermore, molecular hybridization strategies have been employed to design multi-target ligands that act as dual antagonists for both D2 and 5-HT2A receptors, potentially offering enhanced therapeutic benefits. nih.govresearchgate.net Some research has also focused on novel disubstituted piperidine sigma ligands that show potential as antipsychotic drugs with minimal affinity for dopamine D2 receptors, which may help avoid certain motor side effects. ebi.ac.uk

The investigation into the neuroprotective properties of 1,4-bipiperidine-4-carboxamide analogues is an emerging area of research. The core chemical structure, [1,4'-Bipiperidine]-4'-carboxamide, provides a foundational scaffold for developing compounds that may offer protection against neuronal damage. nih.gov While the broader class of piperidine-containing compounds has been explored for various CNS activities, specific preclinical data detailing the neuroprotective mechanisms and efficacy of direct this compound analogues remain a subject for further detailed investigation.

Bipiperidine carboxamide analogues can exert their CNS effects by interacting with multiple neurotransmitter systems. Their activity is prominently associated with aminergic G protein-coupled receptors (GPCRs), including various subtypes of dopamine and serotonin receptors. nih.gov

Preclinical studies have characterized the receptor binding profiles of these compounds, revealing affinities for dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govresearchgate.net The derivative D2AAK4, for example, is a multitarget compound that acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a profile beneficial for its potential antipsychotic effects. nih.gov The antagonism of 5-HT2A receptors is considered particularly advantageous for addressing the negative symptoms of schizophrenia. nih.gov

The specific binding affinities of these analogues determine their pharmacological profile and potential therapeutic applications.

Table 1: Receptor Binding Affinities of the Piperidine-4-carboxamide Analogue D2AAK4 This interactive table details the binding affinity (Ki) of the compound D2AAK4 for various neurotransmitter receptors, expressed in nanomolars (nM). Lower Ki values indicate higher binding affinity.

Receptor Ki (nM)
Dopamine D₂ 968
Dopamine D₃ 1180
Serotonin 5-HT₂ₐ 264
Serotonin 5-HT₇ 1000
Dopamine D₁ 1340
Serotonin 5-HT₁ₐ >10000

Data sourced from in vitro pharmacological profiling studies. nih.gov

The piperidine ring is an essential structural component in numerous therapeutically active agents known for their analgesic properties. pjps.pk Preclinical models have demonstrated that various alkyl piperidine derivatives can produce significant analgesic effects. pjps.pk The potential mechanism of action for some of these compounds is thought to be related to narcotic analgesic pathways. pjps.pk Additionally, research has explored carboxamide derivatives as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for alleviating chronic pain. nih.gov The structural relationship between piperidine-based compounds and opiates has also made them a focus for molecular modifications aimed at discovering new narcotic analgesics. pjps.pk

Anti-inflammatory Properties of Bipiperidine Carboxamides

In addition to their CNS activity, bipiperidine carboxamides have been investigated for their potential to mitigate inflammatory processes. The core piperidine structure is found in compounds with established anti-inflammatory and analgesic activities. pjps.pkalliedacademies.org

Studies have shown that certain piperidine derivatives can inhibit key inflammatory mediators. For instance, the natural piperidine alkaloid piperine has been found to inhibit the expression of interleukin-6 (IL-6) and matrix metalloproteinase-13 (MMP-13), as well as reduce the production of prostaglandin E2 (PGE2), in cellular models of inflammation. nih.gov The anti-inflammatory effects of some synthetic carboxamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. alliedacademies.orgsid.ir

A key mechanism underlying the anti-inflammatory activity of bipiperidine carboxamides is their ability to modulate chemokine receptors. Specifically, bipiperidine amide 1 has been identified as an antagonist of the CC chemokine receptor 3 (CCR3). nih.gov CCR3 plays a significant role in the development of allergic inflammatory diseases, such as asthma, by mediating the recruitment and activation of eosinophils. nih.govmdpi.com

The development of small-molecule CCR3 antagonists is a promising therapeutic strategy for these conditions. nih.gov Through optimization of structure-activity relationships, researchers have developed potent bipiperidine derivatives, such as cis (R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'(6-quinolinylcarbonyl)-1,4'-bipiperidine, which demonstrates strong receptor affinity and effectively inhibits downstream signaling events like calcium flux and eosinophil chemotaxis. nih.gov

Table 2: Activity Profile of Bipiperidine Carboxamide Analogues as CCR3 Antagonists This interactive table summarizes the observed preclinical activities of bipiperidine derivatives targeting the CCR3 receptor.

Compound Class Target Receptor Observed Preclinical Activity
Bipiperidine Amides CCR3 Potent receptor affinity, inhibition of intracellular calcium mobilization, and inhibition of eosinophil chemotaxis. nih.gov
SB-328437 (Non-peptide) CCR3 A potent and selective antagonist with an IC₅₀ of 4.5 nM; inhibits eosinophil migration. mdpi.commedchemexpress.com

Data sourced from in vitro and cellular assay studies.

Anti-infective Research Applications

Analogues of this compound have been identified as a promising class of agents against mycobacterial infections. Research has particularly highlighted their efficacy against Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen known for its intrinsic multidrug resistance.

A notable example is the piperidine-4-carboxamide (P4C) MMV688844, initially identified in a whole-cell screen against M. tuberculosis. researchgate.net This compound and its more potent analogue, 844-TFM, have demonstrated significant activity against all three subspecies of the M. abscessus complex. researchgate.net These compounds exhibit bactericidal activity, meaning they actively kill the bacteria, and are also effective against biofilms, which are structured communities of bacteria that are typically more resistant to antibiotics. researchgate.netnih.gov

The mechanism of action for this class of compounds has been identified as the inhibition of DNA gyrase, an essential enzyme in bacteria that controls the topological state of DNA. researchgate.netnih.gov Spontaneous resistance to these P4Cs has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. researchgate.netnih.gov Biochemical studies confirmed that P4Cs inhibit the wild-type M. abscessus DNA gyrase but not the mutant version found in resistant strains. researchgate.netnih.gov This mode of action is similar to that of fluoroquinolones, though there is limited cross-resistance between P4Cs and moxifloxacin, a fluoroquinolone used in treating macrolide-resistant M. abscessus. researchgate.netnih.gov Furthermore, no cross-resistance was observed with SPR719, another DNA gyrase inhibitor in clinical development. researchgate.netnih.gov

CompoundTargetActivity
MMV688844 (844)DNA GyraseBactericidal and anti-biofilm activity against M. abscessus
844-TFMDNA GyraseMore potent analogue of MMV688844 with similar activity

The this compound scaffold has been instrumental in the development of potent antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. mdpi.com By blocking this receptor, these compounds can effectively inhibit viral entry and replication.

One study detailed the discovery of a novel series of potent CCR5 antagonists by replacing a 5-oxopyrrolidin-3-yl fragment of a lead compound with a 1-acetylpiperidin-4-yl group. nih.gov The introduction of small hydrophobic substituents on the central phenyl ring of these piperidine-4-carboxamide derivatives led to compounds with low to sub-nanomolar CCR5 binding affinity. nih.gov A selected compound from this series, 11f , demonstrated excellent antiviral activity against R5 HIV-1 replication in human peripheral blood mononuclear cells with an EC50 of 0.59 nM. nih.govresearchgate.net

Further structure-activity relationship (SAR) studies on related piperidine-4-carboxamide CCR5 antagonists aimed to improve metabolic stability. researchgate.net Introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in compound 5f , which showed both high metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion, with an IC50 of 5.8 nM. researchgate.net

While not direct this compound analogues, other piperidine-containing structures have also shown promise as HIV-1 inhibitors. For instance, N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives were developed as CCR5 antagonists, with some showing enhanced activity in inhibiting HIV-1 envelope-mediated membrane fusion. nih.gov Additionally, some HIV-1 capsid inhibitors, which disrupt the viral capsid's stability, contain piperidine moieties, highlighting the versatility of this chemical feature in anti-HIV drug design. elifesciences.orgmdpi.com

CompoundMechanism of ActionIn Vitro Activity
11f CCR5 AntagonismEC50 = 0.59 nM (HIV-1 replication)
5f CCR5 AntagonismIC50 = 5.8 nM (Membrane fusion)

Beyond their specific anti-mycobacterial activity, derivatives of piperidine-4-carboxamide have been explored for broader antimicrobial properties. The inherent structural features of the piperidine ring make it a valuable pharmacophore in the design of various anti-infective agents.

Research into a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives, synthesized from isonipecotic acid methyl ester and protected amino acids, included screening for general antimicrobial activity. researchgate.net This highlights the ongoing interest in modifying the piperidine-4-carboxamide core to develop novel compounds with potential antibacterial or antifungal effects.

The potent activity of piperidine-4-carboxamides against Mycobacterium abscessus by targeting DNA gyrase is a significant finding within the broader antimicrobial field. researchgate.netnih.gov This specific mechanism provides a strong rationale for exploring the efficacy of this compound class against other bacterial species where DNA gyrase is a validated target.

Anticancer Research Applications

The this compound moiety is a key structural component of Irinotecan (also known as CPT-11), a clinically important anticancer drug. hznu.edu.cn Irinotecan is a semi-synthetic analogue of camptothecin and functions as a potent inhibitor of DNA topoisomerase I. nih.govnih.gov This enzyme is vital for relaxing DNA supercoils during replication and transcription. nih.gov

Irinotecan itself is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 exerts its cytotoxic effect by binding to the complex formed between topoisomerase I and DNA. nih.gov This binding stabilizes the complex and prevents the re-ligation of the DNA strand that the enzyme has cleaved, leading to the accumulation of double-strand DNA breaks and ultimately cell death. nih.gov The 1,4'-bipiperidine-1'-carboxylate side chain of Irinotecan is crucial for its pharmacological properties, including its solubility and metabolic activation to SN-38.

The clinical success of Irinotecan, particularly in the treatment of colorectal cancer, has spurred research into new analogues with improved efficacy, better toxicity profiles, or activity against resistant tumors. nih.gov This research often involves modifications to the camptothecin core or the bipiperidine side chain to optimize the compound's therapeutic index.

CompoundTargetMechanism of Action
Irinotecan (CPT-11)DNA Topoisomerase IProdrug of SN-38; stabilizes the Top1-DNA complex, leading to lethal DNA breaks.
SN-38DNA Topoisomerase IActive metabolite of Irinotecan; directly inhibits the re-ligation of the DNA strand.

The this compound scaffold and its bioisosteres are being investigated as inhibitors of protein-protein interactions (PPIs) that are critical for the survival of certain cancer cells. One such target is the interaction between the ANK and HTH domain (AHD) of proteins like AF9 and ENL and the histone H3 lysine-79 (H3K79) methyltransferase DOT1L. nih.gov These interactions are essential for the formation of super elongation complexes that drive the expression of oncogenes, particularly in MLL-rearranged leukemias. nih.govnih.gov

Research has led to the identification of small-molecule inhibitors that disrupt the AF9/ENL-DOT1L interaction. nih.govresearchgate.net For example, several benzothiophene-carboxamide compounds have been identified as novel inhibitors with IC50 values in the low micromolar range. nih.govresearchgate.net Structure-activity relationship studies of these and related compounds revealed that a 4-piperidin-1-ylphenyl or a 4-pyrrolidin-1-ylphenyl substituent is a key feature for their inhibitory activity. nih.gov

A compound, referred to as compound-1 , was identified as a novel small-molecule inhibitor of the AF9/ENL-DOT1L/AF4/AFF4 interaction with IC50 values ranging from 0.9 to 3.5 µM. nih.govtmc.edu Pharmacological inhibition of these PPIs with this compound led to the suppression of malignant gene expression (including HoxA9 and Myc), selective inhibition of proliferation in MLL-rearranged leukemia cells, and induction of apoptosis. nih.govresearchgate.net These findings validate the AF9/ENL-DOT1L interaction as a viable anticancer target and suggest that structures related to this compound could serve as valuable leads for developing new targeted therapies for leukemia. nih.govtmc.edu

Compound ClassTarget PPIBiological Effect
Benzothiophene-carboxamidesAF9/ENL - DOT1LInhibition of MLL target gene expression, selective inhibition of leukemia cell proliferation.
compound-1 AF9/ENL - DOT1L/AF4/AFF4IC50 = 0.9-3.5 µM; suppresses malignant gene signatures and tumor growth in preclinical models.

Investigation of Metabolites and their Pharmacological Contributions

Metabolic Pathways and Resulting Metabolites

Preclinical studies involving various this compound analogues have elucidated several key metabolic transformations. The specific metabolites formed are dependent on the substituents present on the bipiperidine core.

N-Dealkylation: This is a common metabolic pathway for compounds containing a piperidine ring substituted with an alkyl group on the nitrogen atom. This reaction, primarily catalyzed by CYP3A4 and CYP2D6, results in the removal of the alkyl group, leading to the formation of a secondary amine metabolite. For instance, in analogues where an N-alkyl substituent is present on the second piperidine ring, N-dealkylation is a frequently observed metabolic route. The resulting N-dealkylated metabolites can exhibit different pharmacological properties compared to the parent compound.

Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring or its substituents is another major metabolic pathway. This oxidation reaction, also mediated by CYP enzymes, can occur at various positions on the aliphatic rings. The position of hydroxylation can influence the subsequent pharmacological activity and clearance of the metabolite.

While specific in vivo metabolite profiling data for a wide range of this compound analogues is not extensively available in publicly accessible literature, the general principles of piperidine metabolism provide a framework for predicting the likely metabolic products. The following table summarizes the potential metabolites based on known metabolic pathways for related piperidine structures.

Parent Compound ClassPotential Metabolic PathwayResulting Metabolite ClassPotential Pharmacological Implication
N-Alkyl-1,4-bipiperidine-4-carboxamidesN-DealkylationSecondary amine bipiperidine-4-carboxamidesActivity may be retained, altered, or diminished depending on the role of the N-alkyl group in receptor binding.
Substituted 1,4-bipiperidine-4-carboxamidesRing HydroxylationHydroxylated bipiperidine-4-carboxamidesIntroduction of a polar hydroxyl group can alter potency, selectivity, and pharmacokinetic properties.

Pharmacological Contributions of Metabolites

The pharmacological activity of metabolites is a crucial consideration in drug development. An active metabolite can contribute significantly to the therapeutic efficacy of a drug, effectively acting as a therapeutic agent itself. Conversely, a metabolite with off-target activity can lead to adverse effects.

In the context of this compound analogues, the pharmacological profile of their metabolites would be expected to be influenced by the structural changes introduced during metabolism.

Table of Potential Metabolite Activities:

Metabolite TypePotential Change in Pharmacological ActivityRationale
N-Dealkylated MetaboliteMay retain or have reduced activityThe N-alkyl group may be crucial for optimal interaction with the biological target. Its removal could decrease binding affinity. However, if the core bipiperidine carboxamide structure is the primary pharmacophore, significant activity may be retained.
Hydroxylated MetaboliteCould have altered selectivity or potencyThe position of the hydroxyl group can introduce new hydrogen bonding interactions with the target receptor or alter the overall lipophilicity of the molecule, thereby affecting its binding characteristics and pharmacokinetic profile.

Mechanism of Action Studies of 1,4 Bipiperidine 4 Carboxamide Derivatives

Molecular Interactions with Biological Targets

The molecular interactions of 1,4-bipiperidine-4-carboxamide derivatives are diverse, encompassing both high-affinity binding to G protein-coupled receptors and the inhibition of enzymes crucial for cell signaling and DNA repair.

Receptor Binding Affinities and Allosteric Modulation (e.g., Dopamine D2L, D3, CCR5, mAChR, NK1)

While the this compound scaffold is found in compounds targeting several receptor types, the literature search did not yield specific derivatives with notable binding affinities for Dopamine D2L or D3 receptors. However, derivatives have been identified that interact with CCR5, muscarinic (mAChR), and neurokinin-1 (NK1) receptors.

CCR5 Receptor: Piperidine-4-carboxamide derivatives, which are structurally related to the 1,4-bipiperidine core, have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists. nih.gov The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a novel series of these antagonists. nih.gov One selected compound from this series demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells with a half-maximal effective concentration (EC50) of 0.59 nM. nih.gov

Muscarinic Acetylcholine Receptor (mAChR): Certain derivatives containing the 1,4'-bipiperidine structure have been shown to act as allosteric modulators of muscarinic acetylcholine receptors. For instance, 1-[1′-(2-tolyl)-1,4′-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one was identified as an allosteric M1 agonist. This indicates that molecules with this core scaffold can modulate receptor activity by binding to a site distinct from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine.

Neurokinin 1 (NK1) Receptor: The this compound scaffold is a key feature of potent and selective neurokinin 1 (NK1) receptor antagonists. nih.gov The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in emesis and pain signaling. amegroups.org Casopitant, chemically known as (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide, is a clinical candidate developed as an antiemetic for chemotherapy-induced nausea and vomiting. nih.govnih.govwikipedia.orgnih.gov In vitro studies confirmed that casopitant possesses a high affinity for brain NK1 receptors. nih.gov

Interactive Data Table: Receptor Binding Affinities of this compound Derivatives

Compound Class/ExampleTarget ReceptorMechanism of ActionAffinity/Potency
Piperidine-4-carboxamide deriv.CCR5AntagonistEC50 = 0.59 nM (Anti-HIV-1) nih.gov
1-[1′-(2-tolyl)-...-benzimidazol-2-oneM1 mAChRAllosteric AgonistData not specified
CasopitantNK1AntagonistHigh Affinity nih.gov

Enzyme Inhibition Mechanisms (e.g., PARP, Topoisomerase, IRAK4)

Derivatives incorporating the this compound motif have been successfully designed as inhibitors of critical cellular enzymes, particularly those involved in DNA repair.

PARP Inhibition: A significant area of research has focused on developing these derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family essential for DNA repair. nih.govnih.gov A novel series based on a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold led to the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound. nih.gov Another series of benzimidazole carboxamide PARP inhibitors yielded the preclinical candidate 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223), which showed high potency against the PARP-1 enzyme. nih.gov

Interactive Data Table: PARP Inhibition by this compound Derivatives

CompoundTarget EnzymeKiCellular EC50
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223)PARP-18 nM nih.gov3 nM nih.gov
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP-1/PARP-2Data not specifiedData not specified

Topoisomerase and IRAK4 Inhibition: A thorough review of the literature did not identify specific examples of this compound derivatives that function as inhibitors of Topoisomerase or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While compounds with related structures, such as other carboxamide derivatives, have been investigated for these targets, a direct link to the this compound scaffold was not found.

Cellular Pathway Interventions

By interacting with the molecular targets described above, these compounds can intervene in crucial cellular pathways, including signaling cascades and DNA maintenance processes.

Signaling Pathway Modulation (e.g., IL-1 Receptor Family, IRAK4 Signaling Cascade)

As no specific this compound derivatives were identified as IRAK4 inhibitors, there is no direct evidence to report on their modulation of the IL-1 receptor family and IRAK4 signaling cascade. Inhibition of IRAK4 is a known therapeutic strategy for interrupting inflammatory signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor.

Interference with DNA Replication

The function of this compound derivatives as PARP inhibitors directly leads to interference with DNA replication and repair. PARP enzymes are critical for repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks are not repaired and can be converted into more lethal double-strand breaks during the process of DNA replication. In cancer cells that have defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in cell death. The PARP inhibitor 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide demonstrated efficacy in cancer models when used in combination with DNA-damaging agents like temozolomide and cisplatin, highlighting this mechanism of interfering with DNA maintenance. nih.gov

Structure Activity Relationships Sar and Computational Studies of 1,4 Bipiperidine 4 Carboxamide

Impact of Substituent Modifications on Biological Activity

The biological activity of 1,4-bipiperidine-4-carboxamide derivatives can be finely tuned by altering the substituents on the piperidine (B6355638) rings, the carboxamide group, and by introducing various aromatic or heterocyclic moieties.

Effect of Piperidine Ring Substitutions

Modifications to the piperidine rings are a critical determinant of the pharmacological profile of this compound analogs. The size, stereochemistry, and electronic properties of these substituents can significantly impact binding affinity and functional activity. For instance, in a series of pyrimidine-4-carboxamide inhibitors, the conformational restriction of a flexible side chain by replacing it with a rigid (S)-3-phenylpiperidine ring led to a threefold increase in inhibitory potency.

Furthermore, studies on piperidine derivatives for other applications have shown that attaching electron-donating or conjugated substituents to the piperidine ring can significantly influence the compound's chemical properties and reactivity.

Role of Carboxamide Functionality in Target Interaction

The carboxamide group is a cornerstone of the this compound scaffold's interaction with biological targets, primarily through its ability to form hydrogen bonds. researchgate.net This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to establish strong and specific contacts within a receptor's binding pocket.

Molecular docking studies of piperidamide-3-carboxamide derivatives targeting the enzyme Cathepsin K revealed specific, crucial interactions. The amide group's N-H acts as a hydrogen bond donor to the side chain of asparagine-161 (Asn161), while the carbonyl oxygen engages in non-classical hydrogen bonds with other residues. nih.gov These interactions are vital for anchoring the ligand in the active site and are a key determinant of the compound's inhibitory activity. nih.gov

Influence of Aromatic and Heterocyclic Moieties on Activity and Selectivity

For example, a bipiperidine amide derivative featuring a 3,4-dichlorophenyl)methyl group and a 6-quinolinylcarbonyl moiety was identified as a potent and selective antagonist for the CC chemokine receptor 3 (CCR3). nih.gov In a different series, the introduction of a thiazolopyridine ring to the 1,4'-bipiperidine scaffold was explored to develop histamine (B1213489) H3 receptor antagonists. Similarly, studies on other classes of receptor ligands have shown that an aryl group at certain positions is a fundamental requirement for optimal activity, and the nature of substituents on this ring (e.g., electron-withdrawing groups) can significantly affect receptor binding. acs.org The chlorobenzene ring, for instance, has been shown to participate in favorable σ-π and π-π hydrophobic interactions with target residues. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings

Structural Moiety Modification Observed Effect on Biological Activity Interaction Type Reference
Piperidine Ring Replacement of a flexible chain with a rigid (S)-3-phenylpiperidine 3-fold increase in inhibitory potency Conformational Restriction
Carboxamide N-H group Acts as a hydrogen bond donor Hydrogen Bonding nih.gov
Carboxamide Carbonyl oxygen (C=O) Engages in non-classical hydrogen bonds Hydrogen Bonding nih.gov
Aromatic Moiety Addition of a (3,4-dichlorophenyl)methyl group Potent CCR3 antagonism Hydrophobic/Electronic nih.gov
Heterocyclic Moiety Addition of a 6-quinolinylcarbonyl group Potent CCR3 antagonism Multiple Interactions nih.gov
Aromatic Moiety Chlorobenzene ring Enhanced activity by stabilizing interactions σ-π and π-π Hydrophobic Interactions nih.gov

Conformational Analysis and its Relationship to Receptor Binding

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a biological receptor. Conformational analysis aims to identify the low-energy, stable shapes a molecule can adopt and to determine which of these conformations is the "bioactive" one—the specific shape required for effective receptor binding. Techniques such as NMR spectroscopy, X-ray crystallography, and computational molecular modeling are employed to study these conformations.

For example, in a study of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, a related class of cyclic amine derivatives, researchers found that the molecule exists in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a specific twist-boat ring structure. amrita.edu By synthesizing a rigid macrocycle that locked the molecule into a similar shape, they confirmed that this specific geometry is indeed crucial for mimicking the bioactive conformation and achieving high receptor affinity. amrita.edu This principle highlights that understanding the preferred and bioactive conformations of this compound derivatives is essential for designing molecules that fit optimally into their target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bipiperidine Carboxamides

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. dntb.gov.ua These models take the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

The goal of QSAR is to predict the activity of new, unsynthesized compounds and to provide insight into the structural features that are most important for potency. nih.govresearchgate.net To build a QSAR model, researchers calculate various molecular descriptors for a set of known active and inactive molecules. These descriptors can quantify properties like size, shape, lipophilicity (hydrophobicity), and electronic characteristics. researchgate.net Statistical methods are then used to find the best correlation between these descriptors and the observed biological activity. nih.gov

For classes of compounds similar to bipiperidine carboxamides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. In a study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, CoMFA and CoMSIA models were developed. These models yielded significant statistical results, indicating their predictive power, and revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. The visual output of these models, in the form of contour maps, can guide medicinal chemists by showing regions where bulky groups are favored or disfavored, or where positive or negative charges would enhance activity. researchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand, such as a this compound derivative, and its protein target at an atomic level. These methods can be broadly categorized as structure-based or ligand-based.

When the 3D structure of the target protein is known, structure-based methods like molecular docking are employed. Docking algorithms predict the preferred orientation of a ligand within the receptor's binding site and estimate the strength of the interaction, often expressed as a binding energy score. For instance, docking studies on hemorphin peptides with the DPP IV enzyme identified key binding poses and interactions with specific "hot spot" residues in the active site, such as those in the S1 and S2 pockets.

Following docking, Molecular Dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic view of the interaction, showing how the ligand and protein adjust to each other and the stability of key interactions, such as hydrogen bonds and π-π stacking, throughout the simulation. These computational approaches are invaluable for understanding the molecular basis of a compound's activity and for rationally designing new derivatives with improved binding affinity and selectivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(S)-3-phenylpiperidine
cis (R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1’(6-quinolinylcarbonyl)-1,4’-bipiperidine

Future Directions and Emerging Research Avenues for 1,4 Bipiperidine 4 Carboxamide Research

Exploration of Novel Therapeutic Indications

While derivatives of the piperidine (B6355638) carboxamide core have been investigated for a range of conditions, the therapeutic potential of the 1,4-bipiperidine-4-carboxamide scaffold itself is far from exhausted. Future research is poised to explore its application in a variety of new disease areas, driven by the scaffold's adaptability for creating compounds with specific pharmacological profiles.

Antihypertensive Agents: Research into related piperidine-4-carboxamide derivatives has shown their potential as T-type calcium channel blockers. This mechanism is effective in lowering blood pressure, suggesting that novel derivatives of this compound could be developed as next-generation antihypertensive drugs.

Anti-osteoporosis Agents: The broader piperidine carboxamide class has been successfully targeted towards cathepsin K, an enzyme involved in bone resorption. Specifically designed this compound analogues could offer a new therapeutic strategy for osteoporosis, a disease characterized by the deterioration of bone tissue.

Neurodegenerative Diseases: Piperidine-based compounds have been explored for the management of Alzheimer's disease. The this compound structure provides a robust starting point for designing new molecules that can target the complex pathological pathways of neurodegenerative conditions.

Potential Therapeutic AreaTarget/MechanismRationale for Exploration
HypertensionT-type Calcium ChannelsProven efficacy of related piperidine-4-carboxamide structures.
OsteoporosisCathepsin K InhibitionDemonstrated success of the piperidine carboxamide scaffold against this target.
Neurodegenerative DiseasesMultiple (e.g., Cholinesterases, BACE1)Versatility of the piperidine core in developing CNS-active agents.

Development of Advanced Synthetic Methodologies for Bipiperidine Carboxamide Synthesis

The efficient construction of the this compound core and its analogues is critical for drug discovery and development. Modern synthetic chemistry offers powerful tools to move beyond traditional, multi-step syntheses toward more advanced and efficient methodologies. news-medical.net

Future efforts will likely concentrate on the following areas:

Metal-Catalyzed Reactions: Gold, palladium, and iridium catalysts have been used for the synthesis of substituted piperidines through reactions like oxidative amination and hydrogen borrowing annulation. nih.gov Applying these catalytic systems could provide direct and stereoselective routes to complex bipiperidine structures. nih.govajchem-a.com

Biocatalysis: The use of enzymes, such as immobilized lipases, in multicomponent reactions represents a green and highly efficient method for producing piperidine derivatives. rsc.org This biocatalytic approach could be adapted for the synthesis of this compound, offering high yields under mild conditions. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs, which form multiple bonds in a single operation, are ideal for rapidly building molecular complexity. researchgate.net Developing a four-component reaction that directly assembles the this compound scaffold would significantly accelerate the synthesis of libraries of related compounds for screening. researchgate.net

Modular and Streamlined Synthesis: A recently developed two-stage process combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This strategy allows for the modular and efficient functionalization of piperidine rings, reducing lengthy synthetic sequences to just a few steps and providing a powerful tool for creating diverse analogues. news-medical.net

Integration of Multi-Target Directed Ligand Design Strategies

Complex diseases such as neurodegenerative disorders are caused by multiple pathological factors, making single-target drugs often insufficient. nih.gov The design of Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—is a transformative approach in modern drug discovery. mdpi.com The this compound scaffold is an excellent candidate for MTDL design.

The core structure can be systematically modified by incorporating different pharmacophores, each designed to interact with a specific target. For example, in the context of Alzheimer's disease, one part of the molecule could be designed to inhibit acetylcholinesterase, while another part targets BACE1 or prevents the aggregation of amyloid-beta peptides. nih.gov This strategy aims to achieve a synergistic therapeutic effect that is superior to single-target agents or combination therapies. nih.govmdpi.com

MTDL Design PrincipleApplication to this compoundPotential Advantage
Pharmacophore Hybridization Fusing known active fragments onto the bipiperidine core.A single molecule addresses multiple disease pathways.
Scaffold Decoration Attaching different functional groups to various positions on the rings.Fine-tuning of activity against multiple targets.
Linker Optimization Modifying the connection between pharmacophores.Balancing potency and pharmacokinetic properties.

Bioinorganic Chemistry Applications involving Metal Complex Formation

The field of bioinorganic chemistry explores the role of metals in biology and medicine. The this compound structure contains multiple nitrogen and oxygen atoms that can act as electron-pair donors, making it an ideal ligand for chelating metal ions. researchgate.netrsc.org The formation of metal complexes with this scaffold opens up novel applications in both therapeutics and diagnostics.

Transition metal complexes offer unique geometries, redox properties, and reactivity not accessible to purely organic molecules. thepharmajournal.comnih.gov

Therapeutic Agents: Metal complexes of ligands similar to bipiperidine have shown promise as anticancer and antimicrobial agents. thepharmajournal.comrsc.org For instance, palladium(II) complexes involving piperidine-carboxylic acid have been investigated as potential tumor growth inhibitors. researchgate.net The this compound ligand could be used to create new metal-based drugs with novel mechanisms of action.

Diagnostic Tools: Manganese(II) complexes with piperidine-based ligands have been studied for their relaxivity properties, which are relevant for MRI contrast agents. mdpi.com The stable chelation of paramagnetic metal ions by this compound derivatives could lead to the development of new imaging probes.

Catalysis: The coordination of metal ions like copper or zinc to piperidine-containing ligands has been exploited in catalysis, for example, in ring-opening polymerization. rsc.orgrsc.org This suggests potential applications in biocatalysis and the development of catalysts for bioorthogonal chemistry, which involves conducting chemical reactions within living systems. nih.gov

The exploration of these metal complexes represents a promising frontier for expanding the utility of the this compound scaffold beyond traditional drug development.

Q & A

Q. What are the established synthetic routes for 1,4-Bipiperidine-4-carboxamide, and what analytical techniques validate its purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation, carboxamide formation, and purification via recrystallization or chromatography. For example, intermediates like 4-(Boc-amino)piperidine-4-carboxylic acid (CAS 252720-31-3) are used to introduce the carboxamide group . Purity validation requires:

  • HPLC (High-Performance Liquid Chromatography) to confirm >95% purity.
  • NMR (¹H and ¹³C) to verify structural integrity, focusing on piperidine ring protons (δ 1.5–2.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ for C₁₁H₂₁N₃O: ~236.2 g/mol).

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

Methodological Answer:

  • Solubility : Tested in polar (water, DMSO) and non-polar solvents (DCM, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. For instance, piperidine derivatives often exhibit poor aqueous solubility but are soluble in DMSO (>10 mg/mL) .
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carboxamide group under acidic/basic conditions is a common degradation pathway .

Q. What standard pharmacological assays are used to evaluate this compound’s biological activity?

Methodological Answer:

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., Axl kinase) using fluorescence polarization or ADP-Glo™ assays .
  • Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects .
  • Binding affinity : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to determine Kd values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Use Pd/C or Raney Ni for selective hydrogenation of intermediates.
  • Temperature control : Lower reaction temperatures (0–5°C) during carboxamide coupling to reduce epimerization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How should contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be addressed?

Methodological Answer:

  • Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo outcomes .
  • Dose-response alignment : Adjust dosing regimens to match in vitro IC₅₀ values (e.g., 9im in showed in vivo efficacy at 10 mg/kg despite a 4.0 nM IC₅₀) .

Q. What computational methods predict the binding mode of this compound to therapeutic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Axl kinase Met623) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS or AMBER) .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers resolve discrepancies in crystallographic data for piperidine-carboxamide derivatives?

Methodological Answer:

  • Multi-conformer modeling : Refine X-ray data using SHELXL to account for piperidine ring puckering .
  • DFT calculations : Compare experimental vs. computed bond lengths/angles (e.g., C-N bond in carboxamide: ~1.33 Å) .
  • Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Q. Example Table: Kinase Selectivity Profile

KinaseIC₅₀ (nM)Selectivity vs. Axl
Axl4.01x
MET1200300x
EGFR>10,000>2500x

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste disposal : Collect chemical waste in labeled containers for incineration by licensed facilities .

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